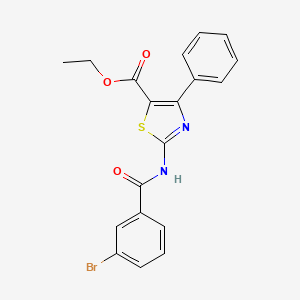

Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-bromobenzamido)benzoate is a chemical compound with the CAS Number: 333346-13-7 . It has a molecular weight of 348.2 and its IUPAC name is ethyl 2-[(3-bromobenzoyl)amino]benzoate . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for Ethyl 2-(3-bromobenzamido)benzoate is1S/C16H14BrNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19) . This code represents the molecular structure of the compound.

Aplicaciones Científicas De Investigación

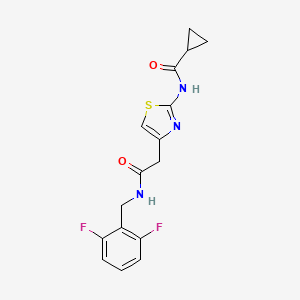

- Anticancer Properties : Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate exhibits promising anticancer activity. Researchers have explored its potential as a targeted therapy against specific cancer types, inhibiting tumor growth and metastasis .

- Kinase Inhibitor : This compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival. Investigating its selectivity and efficacy against specific kinases is crucial for drug development .

- Organic Semiconductors : Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate possesses a conjugated system, making it suitable for organic electronic devices. Researchers explore its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

- Photovoltaics : Its electron-donating and accepting properties make it a potential candidate for organic solar cells. Optimizing its structure and charge transport properties could enhance solar cell efficiency .

- Photocatalysis : Researchers investigate the photocatalytic activity of this compound. It may participate in photochemical reactions, such as pollutant degradation or hydrogen production, under visible light irradiation .

- Metal-Organic Frameworks (MOFs) : Incorporating this compound into MOFs could lead to efficient catalysts for various transformations, including C–C bond formation and oxidation reactions .

- Quantum Mechanical Studies : Theoretical calculations explore its electronic structure, reactivity, and binding interactions. Understanding its behavior at the molecular level aids in predicting its properties and guiding experimental design .

- Antimicrobial Activity : Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate may exhibit antimicrobial effects. Researchers investigate its potential against bacteria, fungi, and other pathogens .

- Enzyme Inhibition : Studying its interaction with enzymes (e.g., proteases, kinases) could reveal novel therapeutic targets and drug leads .

- Pesticide Development : Researchers explore its use as a pesticide or insecticide. Its structural features may allow for selective targeting of pests while minimizing harm to beneficial organisms .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Environmental Chemistry and Catalysis

Computational Chemistry and Molecular Modeling

Biological Applications

Agricultural Chemistry and Crop Protection

Safety and Hazards

The safety information available for Ethyl 2-(3-bromobenzamido)benzoate indicates that it is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

ethyl 2-[(3-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

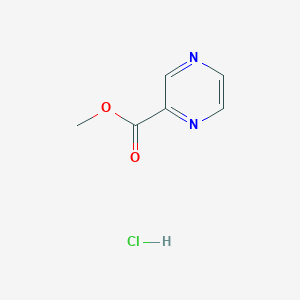

InChI |

InChI=1S/C19H15BrN2O3S/c1-2-25-18(24)16-15(12-7-4-3-5-8-12)21-19(26-16)22-17(23)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUODLAAKICREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2431364.png)

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2431366.png)

![2-[[4-Ethyl-5-[2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2431367.png)

![1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2431368.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopentanecarboxamide](/img/structure/B2431370.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2431373.png)

![N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431378.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide](/img/structure/B2431379.png)

![Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2431384.png)